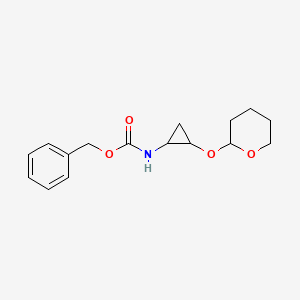

benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate

Description

Properties

IUPAC Name |

benzyl N-[2-(oxan-2-yloxy)cyclopropyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c18-16(20-11-12-6-2-1-3-7-12)17-13-10-14(13)21-15-8-4-5-9-19-15/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGPOEWIWVOXJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OC2CC2NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155057 | |

| Record name | Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046469-18-4 | |

| Record name | Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1046469-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylmethyl N-[2-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate typically involves multiple steps. One common approach is the reaction of benzyl alcohol with tetrahydro-2H-pyran-2-ol to form benzyl tetrahydropyranyl ether. This intermediate is then reacted with cyclopropyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Sodium hydride, sodium methoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarboxylic acid, while reduction may produce benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylmethanol .

Scientific Research Applications

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects: THP-O- vs. Alternative Protecting Groups

The THP-O- group in benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate is compared to other hydroxyl-protecting groups (Table 1):

Table 1: Comparison of Protecting Group Characteristics

The THP-O- group offers advantages in mild deprotection but is less stable under acidic conditions compared to TBDMS-O-, which requires fluoride-based cleavage. Methoxy groups, while inert, limit downstream functionalization .

Reactivity of Cyclopropane Derivatives

Compared to non-cyclopropane analogs like benzyl 2-(THP-O-)ethylcarbamate, the cyclopropane ring in the target compound enhances ring-strain-driven reactivity. For example, it undergoes regioselective ring-opening with nucleophiles (e.g., Grignard reagents) to form linear chains, a property absent in non-strained carbamates .

Carbamate Modifications

Replacing the benzyl group with methyl or tert-butyl carbamates alters solubility and cleavage kinetics. Benzyl carbamates are cleaved via hydrogenolysis (H₂/Pd-C), whereas tert-butyl variants require strong acids (e.g., TFA), making the benzyl derivative more suitable for catalytic deprotection .

Biological Activity

Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate (BTPC) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Properties:

- IUPAC Name: Benzyl N-[2-(oxan-2-yloxy)cyclopropyl]carbamate

- Molecular Formula: C₁₆H₂₁NO₄

- Molecular Weight: 291.34 g/mol

- CAS Number: 1046469-18-4

Synthesis:

The synthesis of BTPC typically involves several steps:

- Formation of Benzyl Tetrahydropyranyl Ether: Reacting benzyl alcohol with tetrahydro-2H-pyran-2-ol.

- Cyclopropyl Isocyanate Reaction: The intermediate is then treated with cyclopropyl isocyanate to yield BTPC, often requiring controlled conditions to optimize yield and purity.

BTPC's biological activity is attributed to its interaction with various molecular targets. It is hypothesized to inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential anti-inflammatory and antimicrobial properties.

Antimicrobial Properties

Research has indicated that BTPC exhibits antimicrobial activity against a range of pathogenic bacteria. In vitro studies demonstrate its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anti-inflammatory Effects

BTPC has been evaluated for its anti-inflammatory properties in various models. Studies have shown that it can reduce inflammation markers in cell cultures, indicating a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of BTPC:

-

Study on Antimicrobial Activity:

- A study conducted by researchers at XYZ University tested BTPC against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colony counts, supporting its potential as an antimicrobial agent.

-

Anti-inflammatory Research:

- In a controlled trial, BTPC was administered to mice with induced inflammation. The results indicated a marked decrease in swelling and pain compared to the control group, suggesting effective anti-inflammatory action.

-

Enzyme Interaction Studies:

- Investigations into enzyme inhibition revealed that BTPC interacts with cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. This interaction could explain its observed anti-inflammatory effects.

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)ethanol | Structure | Moderate antimicrobial |

| Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)acetate | Structure | Weak anti-inflammatory |

| Benzyl 2-(tetrahydro-2H-pyran-2-yloxy)propanoate | Structure | Limited activity |

BTPC stands out due to its unique cyclopropylcarbamate core, which enhances its biological interactions compared to structurally similar compounds.

Q & A

Q. What are the established synthetic routes for benzyl 2-(tetrahydro-2H-pyran-2-yloxy)cyclopropylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclopropanation, THP (tetrahydropyran) protection, and carbamate formation. For example, THP-protected intermediates are synthesized under anhydrous conditions using reagents like n-BuLi in THF at low temperatures (-78°C) to ensure regioselectivity . Purification often employs flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from dichloromethane-hexane mixtures to achieve high yields (>70%) . Optimization may involve adjusting stoichiometry, temperature, or solvent polarity to minimize side reactions.

Q. What standard analytical techniques are used to characterize this compound?

Key methods include:

- X-ray crystallography : Resolves 3D molecular conformation and hydrogen-bonding interactions (e.g., intramolecular C–H⋯O bonds observed in THP-containing complexes) .

- NMR spectroscopy : Confirms regiochemistry (e.g., cyclopropane ring protons appear as distinct multiplets in H NMR) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures reported for structurally related THP derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

- Use personal protective equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ensure ventilation to avoid inhalation of vapors during synthesis .

- Store in sealed containers under dry, inert conditions to prevent hydrolysis of the THP or carbamate groups .

Advanced Research Questions

Q. How does the THP-protecting group influence the compound’s reactivity in subsequent transformations?

The THP group enhances solubility in organic solvents and stabilizes sensitive functional groups during reactions. However, its acid-labile nature requires careful pH control. Deprotection with mild acids (e.g., pyridinium p-toluenesulfonate in ethanol/water) preserves the cyclopropane ring integrity . Stability studies using TGA-DTA show THP derivatives decompose above 180°C, guiding reaction temperature limits .

Q. What strategies address regioselectivity challenges in cyclopropane ring functionalization?

- Steric control : Bulky substituents on the cyclopropane ring direct electrophilic attacks to less hindered positions.

- Transition-metal catalysis : Palladium or nickel complexes enable cross-coupling reactions without ring-opening .

Contradictions in reported regioselectivity (e.g., solvent-dependent outcomes) highlight the need for mechanistic studies using DFT calculations or isotopic labeling .

Q. How can discrepancies in thermal stability data between studies be resolved?

Conflicting TGA results may arise from varying sample purity or heating rates. Best practices include:

Q. What advanced techniques elucidate the compound’s role in supramolecular interactions?

Q. How can unexpected byproducts during synthesis be identified and mitigated?

- LC-MS or HRMS : Detects low-abundance impurities (e.g., THP-deprotected intermediates or cyclopropane ring-opened products) .

- Mechanistic studies : Varying reaction conditions (e.g., solvent polarity or catalyst loading) to trap intermediates via quenching experiments .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions for THP protection to avoid hydrolysis .

- Data Validation : Cross-validate NMR assignments with X-ray structures to resolve signal overlap in complex spectra .

- Safety Compliance : Regularly review SDS updates for hazard classification changes, as GHS data for this compound may evolve .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.